REACTION_CXSMILES
|
C[O:2][C:3](=[O:31])[CH2:4][O:5][C:6]1[CH:15]=[CH:14][C:13]([Cl:16])=[C:12]2[C:7]=1[C:8]([O:27][CH:28]([F:30])[F:29])=[C:9]([CH2:19][C:20]1[CH:25]=[CH:24][C:23]([Cl:26])=[CH:22][CH:21]=1)[C:10]([CH2:17][CH3:18])=[N:11]2.[OH-].[Li+]>O1CCCC1>[Cl:16][C:13]1[CH:14]=[CH:15][C:6]([O:5][CH2:4][C:3]([OH:31])=[O:2])=[C:7]2[C:12]=1[N:11]=[C:10]([CH2:17][CH3:18])[C:9]([CH2:19][C:20]1[CH:21]=[CH:22][C:23]([Cl:26])=[CH:24][CH:25]=1)=[C:8]2[O:27][CH:28]([F:30])[F:29] |f:1.2|
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Name
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[8-chloro-3-(4-chlorobenzyl)-4-difluoromethoxy-2-ethylquinolin-5-yloxy]acetic acid methyl ester
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Quantity
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0.017 g
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Type
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reactant
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Smiles
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COC(COC1=C2C(=C(C(=NC2=C(C=C1)Cl)CC)CC1=CC=C(C=C1)Cl)OC(F)F)=O
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Name
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|
Quantity
|
0.2 mL
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Type
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reactant
|
Smiles
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[OH-].[Li+]
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Name
|
|
Quantity
|
3 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent was removed under reduced pressure
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Type
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ADDITION
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Details
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the residue diluted with water
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Type
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ADDITION
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Details
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The pH of the resulting mixture was adjusted to 5 by the addition of sodium dihydrogenphosphate
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined extracts were dried over magnesium sulfate
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Type
|
CUSTOM
|
Details
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the solvent removed under reduced pressure
|
Type
|
CUSTOM
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Details
|
Purification of the residue by preparative reverse-phase
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Name
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|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C2C(=C(C(=NC12)CC)CC1=CC=C(C=C1)Cl)OC(F)F)OCC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |